4-Bromo-7-chloro-1-methoxyisoquinoline
Description
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
4-bromo-7-chloro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-8-4-6(12)2-3-7(8)9(11)5-13-10/h2-5H,1H3 |
InChI Key |
ZJLLMWLVDZVMFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-7-methoxyisoquinoline
A patent discloses a two-step synthesis of 7-bromo-5-methoxyquinoline starting from 3,5-dibromoaniline via Skraup condensation with glycerol, followed by methoxylation with sodium methoxide. Although this is a quinoline derivative, the methodology is adaptable to isoquinoline analogs with bromine and methoxy groups on aromatic rings.
- Step 1: Skraup condensation of dibromoaniline with glycerol under acidic conditions to form dibromoquinoline.
- Step 2: Reaction of dibromoquinoline with sodium methoxide in methanol/DMF at 60 °C to substitute bromine with methoxy groups selectively.
- Purification: Column chromatography using petroleum ether/ethyl acetate (20:1) as eluent.
This approach demonstrates the feasibility of introducing methoxy groups via nucleophilic substitution on halogenated heteroaromatics.
Synthesis of 1-Chloro-7-methoxyisoquinoline
Another documented synthesis involves converting 7-methoxyisoquinoline N-oxide hydrochloride to 1-chloro-7-methoxyisoquinoline by treatment with phosphoryl chloride at 90 °C for 6 hours. The reaction proceeds via chlorination at position 1, followed by isolation of the product as a white solid with an 81% yield.
- Reaction conditions: Phosphoryl chloride, 90 °C, 6 hours.
- Workup: Removal of excess reagent under vacuum, washing with water, filtration, and drying.
This method provides a direct route to introduce chlorine at position 1 on a methoxy-substituted isoquinoline.
Preparation of 4-Chloro-1-methoxyisoquinoline
The synthesis of 4-chloro-1-methoxyisoquinoline involves nucleophilic substitution of 4-chloroisoquinoline with methanol in the presence of a base or via Suzuki–Miyaura cross-coupling reactions. Optimized reaction conditions include:
- Chlorination: Using phosphoryl chloride or chlorine sources at 80–120 °C.
- Methoxylation: Nucleophilic aromatic substitution with sodium methoxide or methanol/base.
- Catalysts: Palladium complexes such as Pd(PPh₃)₄ in Suzuki coupling.
- Solvents: DMF, DMSO, or toluene/ethanol mixtures.
Yields range from 50% to 75% depending on method and conditions.
Proposed Synthetic Route for this compound
Based on the above data, a plausible synthetic strategy for this compound involves:
Construction of the isoquinoline core via Skraup or Bischler-Napieralski condensation starting from appropriately substituted aniline derivatives.
Selective bromination at position 4: Using brominating agents (e.g., N-bromosuccinimide) under controlled conditions to install bromine at position 4.
Chlorination at position 7: Employing phosphoryl chloride or other chlorinating reagents at elevated temperature to introduce chlorine at position 7.
Methoxylation at position 1: Nucleophilic aromatic substitution of a halogen (e.g., chlorine) at position 1 with sodium methoxide or methanol/base.
Purification: Column chromatography using petroleum ether/ethyl acetate mixtures or recrystallization.
Data Tables Summarizing Key Reaction Conditions and Yields
In-Depth Research Findings and Analysis
Regioselectivity: The positions 1, 4, and 7 on the isoquinoline ring exhibit different electronic environments affecting substitution patterns. Chlorination at position 1 is favored via N-oxide intermediates and phosphoryl chloride. Bromination at position 4 can be controlled by reagent stoichiometry and temperature.
Reaction Optimization: Methoxylation via nucleophilic substitution requires polar aprotic solvents like DMF to stabilize transition states and achieve higher yields. Reaction time of around 2 hours at 60 °C is optimal.
Purification Challenges: The presence of regioisomeric products such as 4-bromo-5-methoxy or 7-bromo-5-methoxy isoquinolines necessitates effective chromatographic separation.
Safety Considerations: Use of phosphoryl chloride and brominating agents demands strict control due to their corrosive and toxic nature. Proper quenching and neutralization steps are essential.
Summary Table of Key Isoquinoline Derivatives Related to this compound
Scientific Research Applications
4-Bromo-7-chloro-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between 4-Bromo-7-chloro-1-methoxyisoquinoline and related analogs:
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The Br and Cl groups (electron-withdrawing) in this compound may enhance electrophilic reactivity compared to analogs like 4-Bromo-1-methoxyisoquinoline (lacking Cl). The methoxy group (electron-donating) at position 1 could improve solubility in polar solvents relative to 4-Bromo-7-chloroisoquinolin-1-amine (NH₂ group).
- Safety and Handling: 7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9) requires stringent inhalation precautions, including artificial respiration, suggesting halogen count and position influence toxicity. Limited safety data for 4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5) highlights the need for further testing in tri-substituted derivatives.
- Positional Isomerism: 4-Bromo-7-methoxyisoquinoline (CID 84727678) demonstrates how methoxy placement at position 7 instead of 1 alters the molecular dipole moment and collision cross-section (structural SMILES = COC1=CC2=CN=CC(=C2C=C1)Br).
Research Findings
- Medicinal Chemistry: Amine-substituted analogs like 4-Bromo-7-chloroisoquinolin-1-amine are often intermediates in kinase inhibitor synthesis, whereas methoxy groups (as in the target compound) may enhance blood-brain barrier penetration.
- Materials Science: Halogenated isoquinolines are explored as ligands in catalytic systems, where Cl and Br substituents tune metal-binding affinity.
Q & A
Basic Research Questions
Q. What are the key molecular properties of 4-Bromo-7-chloro-1-methoxyisoquinoline, and how are they determined?
- Answer : The compound’s molecular formula is C₁₀H₇BrClNO (MW: 272.52 g/mol), with a CAS No. 758710-74-6 . Key properties include halogen substituents (Br, Cl) and a methoxy group, influencing reactivity and solubility. Structural validation employs techniques like NMR, mass spectrometry, and X-ray crystallography. PubChem and EPA DSSTox provide validated data on its InChI key (ZQXWQKXWQZPZJY-UHFFFAOYSA-N ) and safety profiles .
Q. What are standard synthetic routes for preparing this compound?
- Answer : Common methods involve halogenation and methoxylation of isoquinoline precursors. For example, bromination of 7-chloro-1-methoxyisoquinoline using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–20°C) yields the target compound. Solvent choice (e.g., CHCl₃) and catalysts (e.g., PdCl₂) are critical for regioselectivity and purity .
Q. How can researchers verify the purity of synthesized this compound?
- Answer : Chromatographic methods (HPLC, TLC) and spectroscopic analysis (¹H/¹³C NMR) are standard. Quantitative purity (>95%) is achievable via recrystallization in solvents like ethanol or hexane. Cross-referencing with PubChem’s spectral libraries ensures accuracy .
Advanced Research Questions
Q. What strategies optimize regioselectivity during halogenation of the isoquinoline core?
- Answer : Regioselectivity depends on electronic and steric factors. For bromination at position 4, directing groups (e.g., methoxy at position 1) activate specific ring positions. DFT calculations predict electron density distribution, while experimental validation uses competitive halogenation under inert atmospheres .
Q. How do reaction conditions influence byproduct formation in cross-coupling reactions involving this compound?
- Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require precise control of ligand systems (e.g., dcpf ligands) and bases (K₃PO₄) to minimize dehalogenation or dimerization. Byproducts like 4-chloro-7-methoxyisoquinoline arise from unintended reductive elimination, detectable via LC-MS .
Q. What contradictions exist in reported biological activities of halogenated isoquinoline derivatives, and how can they be resolved?
- Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may stem from solvent polarity or assay protocols. Researchers should standardize conditions (e.g., DMSO concentration <1%) and validate findings using orthogonal methods (e.g., SPR vs. fluorescence assays) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Answer : Molecular docking and DFT simulations model transition states for SNAr (nucleophilic aromatic substitution) reactions. Parameters like Fukui indices identify electrophilic centers (e.g., C-4 bromine), guiding experimental design for synthesizing derivatives like 4-azido-7-chloro-1-methoxyisoquinoline .
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
- Answer : Thermal decomposition risks releasing toxic HBr/Cl gases. Use Schlenk lines for inert atmospheres (N₂/Ar) and scrubbers for gas neutralization. First-aid measures include immediate decontamination with water and medical consultation for inhalation exposure .
Methodological Guidance
- Data Contradiction Analysis : Compare synthetic yields across solvent systems (e.g., dioxane vs. DMF) using ANOVA to identify statistically significant variables. Replicate studies under standardized conditions to isolate confounding factors .
- Biological Activity Screening : Employ dose-response assays (e.g., MTT for cytotoxicity) and validate target engagement via CRISPR knockouts or competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
